molecular formula C21H19ClFNO4S B1674511 Laropiprant CAS No. 571170-77-9

Laropiprant

Numéro de catalogue B1674511
Numéro CAS: 571170-77-9
Poids moléculaire: 435.9 g/mol
Clé InChI: NXFFJDQHYLNEJK-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Laropiprant was a drug used in combination with niacin to reduce blood cholesterol (LDL and VLDL) that is no longer sold, due to increases in side-effects with no cardiovascular benefit . Laropiprant itself has no cholesterol-lowering effect, but it reduces facial flushes induced by niacin .


Synthesis Analysis

A series of novel laropiprant derivatives were synthesized and characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectrum . The potency of these compounds was evaluated in a murine model of niacin-induced flushing .


Molecular Structure Analysis

The molecular formula of Laropiprant is C21H19ClFNO4S . The molecular weight is 435.89 g/mol .


Chemical Reactions Analysis

Laropiprant is a potent and selective DP antagonist to reduce allergic disorders, especially niacin-induced flushing . In a study, several compounds were synthesized and their bioactivity was evaluated in a murine model of niacin-induced flushing .


Physical And Chemical Properties Analysis

The molecular formula of Laropiprant is C21H19ClFNO4S . The molecular weight is 435.89 g/mol .

Applications De Recherche Scientifique

Modulation of Niacin-Induced Vasodilation

Laropiprant is studied for its potential to modulate niacin-induced vasodilation. Niacin, known for its cardiovascular benefits, often causes flushing as a side effect, mediated by prostaglandin D2 (PGD2). Laropiprant, by antagonizing the PGD2 receptor subtype 1 (DP1), effectively reduces the flushing associated with niacin use without impacting its lipid-modifying benefits. This application is significant in enhancing the tolerability and adherence to niacin therapy for dyslipidemia management (E. Lai et al., 2007).

Pharmacokinetic Profile and Safety

The pharmacokinetics and safety of laropiprant have been thoroughly evaluated, demonstrating that laropiprant has a rapid oral absorption and a terminal half-life conducive to once-daily dosing. Its pharmacokinetics are dose-proportional, and the drug is generally well-tolerated, making it a viable candidate for combination therapies aimed at improving lipid profiles and cardiovascular outcomes (E. Lai et al., 2008).

Impact on Platelet Function

Concerning the potential effects of laropiprant on platelet function, studies have shown that at therapeutic doses, laropiprant does not produce clinically meaningful alterations in platelet function. This finding is crucial for its use in patients who may also be on antiplatelet therapies for cardiovascular disease management, as it indicates a low risk of adverse interactions affecting platelet activity and bleeding times (E. Lai et al., 2010).

Cardiovascular Risk Management

Laropiprant, when combined with extended-release niacin, has been shown to improve the tolerability of niacin therapy, potentially allowing more patients to benefit from niacin's cardiovascular risk-lowering effects. This combination may represent a new therapeutic option for managing dyslipidemia and reducing cardiovascular risk, providing a more patient-friendly approach to lipid management (J. Paolini et al., 2008).

Safety And Hazards

Laropiprant is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205756
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laropiprant

CAS RN

571170-77-9
Record name Laropiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571170-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laropiprant [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laropiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 571170-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAROPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laropiprant
Reactant of Route 2
Reactant of Route 2
Laropiprant
Reactant of Route 3
Laropiprant
Reactant of Route 4
Reactant of Route 4
Laropiprant
Reactant of Route 5
Laropiprant
Reactant of Route 6
Laropiprant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.